KIN1408
Description
Overview of Small Molecule Modulators of Innate Immune Pathways
Small molecules capable of modulating innate immune pathways can act on various components, such as pattern recognition receptors (PRRs) or downstream signaling molecules. PRRs, including Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), are crucial for sensing viral components and initiating antiviral responses. fishersci.nlindiamart.com Activation of these receptors triggers signaling cascades that converge on transcription factors like Interferon Regulatory Factor 3 (IRF3), leading to the expression of type I interferons and interferon-stimulated genes (ISGs) that establish an antiviral state in cells. fishersci.nlindiamart.comnih.gov Small molecule agonists of these pathways can therefore enhance the host's intrinsic ability to control viral replication. indiamart.com
KIN1408 as a Research Tool in Antiviral Studies
This compound is characterized as a small molecule activator or agonist of the RIG-I-like receptor (RLR) pathway. fishersci.caguidetopharmacology.orgamericanelements.comnih.govcmdm.twciteab.comwikipedia.orgwikipedia.org It functions as a research tool to investigate the RLR signaling cascade and its role in antiviral defense. This compound targets factors situated at or above the level of mitochondrial antiviral signaling (MAVS) in the RLR pathway, leading to the activation of IRF3. guidetopharmacology.orgamericanelements.com This activation promotes the nuclear translocation of IRF3. fishersci.caguidetopharmacology.orgamericanelements.com
Studies have shown that this compound induces the expression of key innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, in a concentration-dependent manner in cell lines such as THP-1 cells stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA). fishersci.canih.govcmdm.twwikipedia.org This induction of antiviral genes contributes to its observed broad-spectrum antiviral activity in in vitro settings. fishersci.caguidetopharmacology.orgamericanelements.comnih.govcmdm.twciteab.comwikipedia.orgwikipedia.org
Detailed research findings indicate this compound exhibits antiviral activity against a range of RNA viruses. This includes activity against dengue virus 2 (DV2) in Huh7 cells, influenza A (IAV H3N2) in HEK293 cells, respiratory syncytial virus (RSV) in HeLa cells, Ebola virus (EBOV) in HUVECs, Nipah virus (NiV) in HUVECs, and Lassa virus (LASV) in HUVECs. guidetopharmacology.orgamericanelements.com It has also shown activity against Hepatitis C virus (HCV). cmdm.twciteab.comwikipedia.orgwikipedia.org this compound treatment has been reported to suppress viral RNA load and the production of infectious virus particles in cultured cells infected with various RNA viruses. indiamart.com For instance, this compound treatment significantly decreased EBOV infectious virus particles in HUVECs. indiamart.com
The activation of MAVS signaling by this compound or Zika virus infection has been linked to pTBK1 mitochondria relocalization and caspase 3-mediated apoptosis in human neuroepithelial stem (NES) cells. guidetopharmacology.org Transcriptional analysis comparing this compound with related compounds like KIN1400 and KIN1409 has revealed that these molecules induce specific antiviral gene expression profiles. caymanchem.com this compound, similar to KIN1400, induces expression of innate immune genes like MDA5, RIG-I, Mx1, IRF7, and IFIT1 in a dose-dependent fashion. indiamart.com While KIN1409 also induced these genes, the induction level was generally weaker than with KIN1400 and this compound. indiamart.com
The effective concentrations for this compound's activity have been explored in various cell-based assays. For instance, it drives IRF3 activation with an ECmax of 5 µM in 20 hours in Huh7 cells. guidetopharmacology.orgamericanelements.com Effective concentrations for inducing cellular transcription of innate immune genes in PMA-differentiated THP-1 cells range from 1.25 to 20 µM over 20 hours. guidetopharmacology.orgamericanelements.com Its broad-spectrum antiviral activity is observed at effective concentrations typically between 1 and 5 µM. guidetopharmacology.orgamericanelements.com
Significance of Host-Directed Antiviral Strategies
The emergence and re-emergence of various RNA viruses underscore the critical need for broad-spectrum antiviral agents. indiamart.comnih.gov Traditional antiviral drugs often target specific viral proteins, which can lead to the rapid development of drug resistance due to high viral mutation rates. fishersci.nlcaymanchem.com Host-directed antiviral strategies, which target host cellular factors or pathways essential for viral replication or immune response, offer a potential solution to this challenge. fishersci.nlcaymanchem.comindiamart.comnih.gov
Since host factors are generally more conserved than viral proteins, targeting them can impose a higher genetic barrier to the emergence of resistant viral strains. fishersci.nlcaymanchem.com Modulating the innate immune system, as this compound does by activating the RLR-MAVS-IRF3 axis, is a key example of a host-directed approach. indiamart.com By enhancing the host's intrinsic antiviral defenses, these strategies can provide protection against a wide range of viruses. indiamart.comnih.gov The World Health Organization (WHO) R&D Blueprint for Epidemics highlights the importance of research into broad-spectrum antiviral drugs and host-directed approaches to improve preparedness and response to emerging infectious diseases. nih.gov this compound, as a tool compound that effectively activates a crucial host antiviral pathway, contributes to research in this significant area.
Properties
Molecular Formula |
C25H19F2N3O3S |
|---|---|
Molecular Weight |
479.5 |
Synonyms |
KIN-1408; KIN 1408; 7-((4-(difluoromethoxy)phenyl)((5-methoxybenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol |
Origin of Product |
United States |
Mechanism of Action: Rig I Like Receptor Rlr Pathway Agonism by Kin1408
Activation of the RIG-I-like Receptor (RLR) Signaling Axis
The RLR signaling axis is initiated by the recognition of pathogen-associated molecular patterns (PAMPs), primarily viral RNA, by cytosolic sensors such as RIG-I and MDA5. mdpi.comfrontiersin.orgfrontiersin.orgportlandpress.comresearchgate.net KIN1408 acts as an agonist of this pathway, suggesting it either directly or indirectly triggers the activation cascade. caymanchem.commedchemexpress.comcenmed.comprobechem.com Studies show that this compound targets factors at or above the level of MAVS, the essential adaptor protein in the RLR pathway, to drive downstream signaling. scientificlabs.co.uksigmaaldrich.comasm.orgnih.gov
The canonical RLR pathway is activated by the detection of viral RNA PAMPs by RIG-I and MDA5. RIG-I typically recognizes short double-stranded RNA (dsRNA) with 5'-triphosphate ends, while MDA5 senses longer dsRNA molecules. frontiersin.orgfrontiersin.orgportlandpress.comresearchgate.net Upon binding their cognate ligands, RIG-I and MDA5 undergo conformational changes that expose their caspase activation and recruitment domains (CARDs). frontiersin.orgfrontiersin.orgportlandpress.comresearchgate.net These exposed CARDs then interact with MAVS, initiating the downstream signaling cascade. frontiersin.orgfrontiersin.orgportlandpress.comresearchgate.net While this compound is an RLR agonist, its precise interaction point with the upstream sensing mechanisms or whether it directly mimics a PAMP is not explicitly detailed in the provided information, beyond it acting at or above MAVS. scientificlabs.co.uksigmaaldrich.com
MAVS, located on the outer membrane of mitochondria, serves as a critical signaling hub downstream of RIG-I and MDA5 in the RLR pathway. mdpi.comfrontiersin.orgnih.govebi.ac.ukfrontiersin.org Upon activation by upstream receptors, MAVS forms aggregates or filaments, which act as a platform for recruiting downstream signaling molecules. frontiersin.orgfrontiersin.orgnih.govfrontiersin.org this compound's activity is dependent on MAVS, as demonstrated by the failure of this compound to induce innate immune gene expression in MAVS-knockout cells. nih.gov This indicates that this compound signals through MAVS to drive the innate immune response. nih.gov MAVS activation is also reported to result in pTBK1 mitochondria relocalization upon this compound treatment. probechem.comscientificlabs.co.uksigmaaldrich.com
Upstream Sensing Mechanisms and Pathogen-Associated Molecular Patterns (PAMPs)
Downstream Signaling Cascades Initiated by this compound
Activation of MAVS by agonists like this compound leads to the recruitment and activation of several downstream signaling molecules, ultimately resulting in the induction of antiviral genes. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org A key outcome of this cascade is the activation of the transcription factor IRF3. probechem.comscientificlabs.co.uksigmaaldrich.comasm.orgnih.gov
IRF3 is a master transcription factor crucial for the induction of type I IFNs and other antiviral genes. nih.govaai.orgwikipedia.orgresearchgate.netbiomolther.org In its inactive state, IRF3 resides in the cytoplasm. wikipedia.orgbiomolther.org Upon activation of the RLR pathway, kinases such as TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are recruited to the MAVS complex and phosphorylate specific serine residues on IRF3. nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.orgaai.orgwikipedia.orgreactome.org this compound has been shown to drive IRF3 activation. caymanchem.commedchemexpress.comprobechem.comscientificlabs.co.uksigmaaldrich.comnih.gov Immunoblot analysis demonstrated that this compound induces weak but dose-dependent activation of IRF3, as measured by IRF3 phosphorylation (IRF3-P). nih.gov Quantitation showed this compound induced up to 1.6-fold the levels of IRF3-P compared to control. nih.gov
Phosphorylation of IRF3 by upstream kinases triggers a conformational change that promotes its dimerization. nih.govaai.orgwikipedia.orgbiomolther.orgreactome.org Dimerization is essential for IRF3 to translocate from the cytoplasm into the nucleus. nih.govaai.orgwikipedia.orgbiomolther.orgreactome.org In the nucleus, dimeric IRF3 binds to the promoter regions of target genes, such as IFNB1 (encoding IFN-β) and interferon-stimulated genes (ISGs), initiating their transcription. nih.govaai.orgwikipedia.orgbiomolther.org this compound induces IRF3 nuclear translocation in a concentration-dependent manner. caymanchem.com The ECmax for IRF3 nuclear translocation by this compound was determined to be 5 µM in Huh7 cells after 20 hours. scientificlabs.co.uksigmaaldrich.com this compound also induced IRF3 translocation into the nucleus in HEK293 and PH5CH8 cells. caymanchem.comnih.gov
The RLR signaling pathway involves the coordinated action of several other immune molecules. Following MAVS activation, TNF receptor-associated factors (TRAFs), particularly TRAF3, are recruited. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org TRAF3 then activates the kinases TBK1 and IKKε. frontiersin.orgfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org TBK1 and IKKε are the primary kinases responsible for phosphorylating IRF3 and the related transcription factor IRF7. nih.govmdpi.comfrontiersin.orgfrontiersin.orgnih.govnih.govfrontiersin.orgfrontiersin.orgaai.orgwikipedia.orgreactome.org this compound's mechanism involves targeting factors that lead to IRF3 activation, and the dependence on MAVS suggests that the downstream kinases TBK1 and IKKε are likely involved in the this compound-mediated phosphorylation of IRF3, although the direct interaction of this compound with these kinases is not explicitly stated. This compound treatment is reported to result in pTBK1 mitochondria relocalization. probechem.comscientificlabs.co.uksigmaaldrich.com
This compound also induces the cellular transcription of innate immune genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1, in a MAVS- and IRF3-dependent manner. caymanchem.comcenmed.comscientificlabs.co.uksigmaaldrich.comnih.gov Effective concentrations for inducing these genes in PMA-differentiated THP-1 cells range from 1.25 to 20 µM over 20 hours. scientificlabs.co.uksigmaaldrich.com
Summary of this compound Activity
| Activity | Cell Line | Concentration Range/ECmax | Timepoint | Reference |
| IRF3 Nuclear Translocation | Huh7 | ECmax = 5 µM | 20 h | scientificlabs.co.uksigmaaldrich.com |
| IRF3 Nuclear Translocation | HEK293 | Concentration-dependent | - | caymanchem.com |
| IRF3 Nuclear Translocation | PH5CH8 | 10 µM | - | nih.gov |
| Innate Immune Gene Induction | PMA-differentiated THP-1 | 1.25 - 20 µM | 20 h | scientificlabs.co.uksigmaaldrich.com |
| IRF3 Phosphorylation (IRF3-P) | Huh7 | Dose-dependent | - | nih.gov |
IRF3 Nuclear Translocation Dynamics Elicited by this compound
Gene Expression Modulation by this compound
This compound significantly modulates gene expression, primarily by inducing the transcription of genes involved in the innate antiviral immune response. scientificlabs.co.uk This modulation is dependent on MAVS and IRF3 signaling. scientificlabs.co.uk
Induction of Type I Interferon (IFN-I) Genes
While this compound is known to activate the RLR pathway and downstream signaling, studies have indicated that it induces the expression of type I interferons (IFN-I), such as IFN-β, and type III interferons (IFN-λ2/3), albeit weakly but detectably, compared to the robust induction seen with RLR agonist RNA. nih.gov This suggests that this compound may induce transcriptional activity that is distinct from that induced by IFN treatment alone or by typical RLR agonist RNAs which potently induce type I IFN expression. nih.gov
Activation of Interferon-Stimulated Genes (ISGs)
A key effect of this compound is the induction of a broad range of interferon-stimulated genes (ISGs). caymanchem.combiocompare.comnih.govscientificlabs.co.ukguidechem.comcaymanchem.com These genes encode proteins that play crucial roles in establishing an antiviral state within cells. nih.govmdpi.comfrontiersin.org this compound has been shown to induce the expression of several key ISGs in a dose-dependent fashion. nih.gov
RIG-I (DDX58) and MDA5 (IFIH1) Expression
This compound treatment leads to the induction of the innate immune genes RIG-I (DDX58) and MDA5 (IFIH1). caymanchem.combiocompare.comnih.govscientificlabs.co.ukguidechem.comcaymanchem.com These are the primary RLRs that sense viral RNA in the cytoplasm, initiating the signaling cascade that this compound activates. nih.govresearchgate.netbiorxiv.org Increased expression of RIG-I and MDA5 can amplify the cellular ability to detect viral presence and mount an immune response. frontiersin.org
IRF7 (Interferon Regulatory Factor 7) Expression
Expression of Interferon Regulatory Factor 7 (IRF7) is also induced by this compound. caymanchem.combiocompare.comnih.govscientificlabs.co.ukguidechem.comcaymanchem.com IRF7 is a transcription factor that plays a critical role in the induction of type I interferons and ISGs, often referred to as the "master regulator" of the type I IFN system. nih.gov Its upregulation by this compound further enhances the antiviral signaling cascade. nih.gov
IFIT (Interferon-Induced Protein with Tetratricopeptide Repeats) Family Gene Expression (e.g., IFIT1, IFIT2)
This compound induces the expression of genes belonging to the IFIT (Interferon-Induced Protein with Tetratricopeptide Repeats) family, including IFIT1 (ISG56) and IFIT2 (ISG54). caymanchem.combiocompare.comnih.govscientificlabs.co.ukguidechem.comcaymanchem.com IFIT proteins are a family of interferon-inducible proteins known to disrupt viral replication and translation initiation. nih.govnih.govijbs.comfrontiersin.org Their induction contributes to the antiviral state mediated by this compound. nih.govijbs.com
Mx (Myxovirus resistance) Protein Gene Expression (e.g., Mx1)
The expression of Myxovirus resistance (Mx) protein genes, such as Mx1, is also induced by this compound treatment. caymanchem.combiocompare.comnih.govscientificlabs.co.ukguidechem.comcaymanchem.com Mx1 is an interferon-inducible GTPase that can bind to and inactivate the nucleocapsids of RNA viruses, thereby inhibiting viral processes like replication and trafficking. nih.gov
Detailed research findings on gene expression modulation by this compound, often compared to its parent compound KIN1400, have been reported. For instance, studies using real-time qPCR and immunoblot analysis in PMA-differentiated THP-1 cells have confirmed the induction of genes like Mx1, RIG-I (DDX58), IFIT1, IFIT2, and IRF7 in a dose-dependent manner following this compound treatment. nih.gov The levels of induction were generally comparable to those induced by the parent compound KIN1400. nih.gov
Gene Expression Induction by this compound in THP-1 Cells
| Gene Name | Protein Name | Induction by this compound | Detection Method(s) |
| DDX58 | RIG-I | Induced | Immunoblot, RT-PCR, qPCR nih.gov |
| IFIH1 | MDA5 | Induced | Immunoblot nih.gov |
| IRF7 | Interferon Regulatory Factor 7 | Induced | Immunoblot nih.gov |
| IFIT1 (ISG56) | Interferon-Induced Protein with Tetratricopeptide Repeats 1 | Induced | Immunoblot, RT-PCR, qPCR nih.gov |
| IFIT2 (ISG54) | Interferon-Induced Protein with Tetratricopeptide Repeats 2 | Induced | RT-PCR, qPCR nih.gov |
| Mx1 | Myxovirus resistance 1 | Induced | Immunoblot, RT-PCR, qPCR nih.gov |
| IFN-β | Interferon Beta | Weakly Induced | qPCR nih.gov |
| IFN-λ2/3 | Interferon Lambda 2/3 (Type III IFN) | Weakly Induced | qPCR nih.gov |
Note: Data compiled from cited research findings. nih.gov
This compound's ability to activate IRF3 and induce the expression of this specific set of innate immune and interferon-stimulated genes underscores its mechanism as an RLR pathway agonist, contributing to the host's antiviral defense mechanisms. researchgate.netnih.govscientificlabs.co.uk
OAS (2′-5′-oligoadenylate synthetase) Gene Expression (e.g., OAS3)
The 2′-5′-oligoadenylate synthetase (OAS) family of proteins are crucial components of the interferon-stimulated antiviral system. These enzymes are activated by double-stranded RNA (dsRNA), a common byproduct of viral replication, and catalyze the synthesis of 2′-5′-linked oligoadenylates (2-5A). 2-5A molecules subsequently activate latent RNase L, leading to the degradation of viral and cellular RNA, thereby inhibiting viral replication researchgate.netnih.gov.
Research indicates that this compound treatment induces the expression of innate immune genes, including OAS3 nih.gov. The induction of OAS genes, particularly OAS1 and OAS3, is a known antiviral mechanism against various RNA viruses researchgate.netnih.govbiorxiv.orgasm.org. Studies have shown that overexpression of OAS1 and OAS3 can inhibit the replication of viruses like West Nile virus asm.org. While OAS proteins are traditionally considered intracellular, there is also evidence suggesting that extracellular OAS1 can enter cells and exert RNase L-independent antiviral activity asm.org.
Table 1: Effect of this compound on OAS3 Gene Expression
| Compound | Concentration (µM) | Cell Line | Gene | Effect on Expression | Citation |
| This compound | 0.625 - 10 | THP-1 | OAS3 | Induced | nih.gov |
| KIN1400 | Not specified | THP-1 | OAS3 | Induced | nih.gov |
Note: Data is derived from research findings on this compound and its parent compound KIN1400, which show comparable induction of innate immune genes.
IFITM1 (Interferon Induced Transmembrane Protein 1) Expression
Interferon-induced transmembrane proteins (IFITMs), including IFITM1, are a family of interferon-stimulated genes (ISGs) that act as intrinsic antiviral restriction factors. They are known to inhibit viral entry by interfering with the fusion of viral and cellular membranes mdpi.comnih.govfrontiersin.orgspringernature.com. IFITM proteins are upregulated by type I and type II interferons and are expressed at basal levels in many cells mdpi.comnih.govasm.org.
Studies have shown that this compound treatment leads to the induction of IFITM1 expression nih.gov. IFITM1 has demonstrated antiviral activity against a wide range of viruses, including influenza A virus, West Nile virus, dengue virus, and Hepatitis C virus nih.govspringernature.comasm.org. The induction of IFITM1 by this compound contributes to the establishment of an antiviral state in host cells, restricting viral infection at an early stage springernature.com.
Table 2: Effect of this compound on IFITM1 Gene Expression
| Compound | Concentration (µM) | Cell Line | Gene | Effect on Expression | Citation |
| This compound | 0.625 - 10 | THP-1 | IFITM1 | Induced | nih.gov |
| KIN1400 | Not specified | THP-1 | IFITM1 | Induced | nih.gov |
Note: Data is derived from research findings on this compound and its parent compound KIN1400, which show comparable induction of innate immune genes.
Transcriptional Profiling and Differential Gene Expression Analysis in Response to this compound
Transcriptional profiling, such as microarray analysis, has been employed to understand the global gene expression changes induced by this compound. These studies aim to identify the spectrum of host genes modulated by this compound treatment, providing insights into its mechanism of action and the breadth of the antiviral response it elicits researchgate.netnih.gov.
Differential gene expression analysis has revealed that this compound induces a specific gene expression profile characterized by the upregulation of innate immune and antiviral genes nih.govresearchgate.netnih.gov. Studies using differentiated THP-1 cells treated with this compound have shown dose-dependent induction of genes involved in the RLR pathway and downstream antiviral responses nih.govresearchgate.netnih.gov. This includes the induction of key ISGs like MDA5, RIG-I, Mx1, IRF7, IFIT1, IFIT2, IFITM1, and OAS3 medchemexpress.comnih.gov.
Transcriptional analysis comparing this compound to its parent compound KIN1400 and other RLR activators like Sendai virus (SeV) and IFN-β has shown that this compound induces a comparable, yet potentially more selective, set of innate immune genes nih.govresearchgate.netnih.gov. While this compound effectively drives the expression of antiviral effector genes, it may induce lower levels of type I and type III interferons compared to some other RLR agonists, suggesting activation of distinct antiviral pathways nih.govscispace.comfrontiersin.org.
Table 3: Selected Innate Immune Genes Induced by this compound Treatment in THP-1 Cells
| Gene | Description | Effect on Expression | Citation |
| MDA5 | Melanoma differentiation-associated protein 5 | Induced | medchemexpress.comnih.gov |
| RIG-I | Retinoic acid-inducible gene I | Induced | medchemexpress.comnih.gov |
| Mx1 | Myxovirus resistance protein 1 | Induced | medchemexpress.comnih.gov |
| IRF7 | Interferon regulatory factor 7 | Induced | medchemexpress.comnih.gov |
| IFIT1 | Interferon-induced protein with tetratricopeptide repeats 1 | Induced | medchemexpress.comnih.gov |
| IFIT2 | Interferon-induced protein with tetratricopeptide repeats 2 | Induced | nih.gov |
| IFITM1 | Interferon Induced Transmembrane Protein 1 | Induced | nih.gov |
| OAS3 | 2′-5′-oligoadenylate synthetase 3 | Induced | nih.gov |
Note: This table summarizes findings from transcriptional profiling studies on this compound.
Establishment of an Antiviral State in Host Cells
The activation of the RLR pathway by agonists like this compound culminates in the establishment of an antiviral state within host cells. This state is characterized by the coordinated action of numerous induced ISGs that collectively interfere with various stages of the viral life cycle, including entry, replication, assembly, and release frontiersin.orgnih.gov.
This compound's ability to induce the expression of key antiviral genes such as OAS3 and IFITM1 directly contributes to this antiviral state nih.gov. The OAS-RNase L pathway degrades viral RNA, while IFITM proteins restrict viral entry researchgate.netnih.govnih.govfrontiersin.org. The induction of other ISGs like Mx1, IFIT1, and IFIT2 further enhances the cellular defense against viral infection nih.gov. Mx1 is known to interfere with the replication of various RNA viruses, while IFIT proteins can disrupt viral translation nih.gov.
Functionally, this compound has been shown to suppress the replication of a broad spectrum of RNA viruses in cell culture, demonstrating its effectiveness in establishing a protective antiviral state medchemexpress.comcenmed.comprobechem.comfishersci.atnih.gov. This broad-spectrum activity is a direct consequence of its mechanism of action, which targets host innate immune pathways rather than specific viral factors nih.govfrontiersin.org. The induction of IRF3 activation by this compound is central to driving the expression of these antiviral effector genes and mediating the cellular defense against viral pathogens probechem.comnih.govresearchgate.net.
Antiviral Spectrum and Efficacy in Preclinical Research Models
Broad-Spectrum Antiviral Activity against RNA Viruses
Research indicates that KIN1408 exhibits antiviral efficacy against several families of RNA viruses, including Flaviviridae, Filoviridae, and Orthomyxoviridae medchemexpress.comprobechem.com. This broad activity highlights its potential as a host-directed antiviral agent nih.gov.
Flaviviridae Family
This compound has shown activity against several members of the Flaviviridae family, a group of viruses that includes significant human pathogens medchemexpress.comprobechem.comnih.gov.
Studies have shown that this compound can suppress West Nile Virus (WNV) infection in cultured cells. In HEK293 cells pretreated with this compound, WNV RNA levels were significantly reduced compared to control cells nih.gov. This indicates that this compound can inhibit WNV replication in a cellular context nih.gov.
This compound has been observed to suppress Dengue Virus serotype 2 (DV2) RNA levels in cell cultures medchemexpress.comcenmed.com. It exhibits concentration-dependent antiviral activity against DV2 caymanchem.com. This compound has the potency to drive IRF3 activation, which concomitantly suppresses DV2 RNA medchemexpress.com.
This compound demonstrates activity against Hepatitis C Virus (HCV) medchemexpress.comcenmed.commedchemexpress.com. Preclinical research indicates that this compound can suppress HCV RNA levels in cell cultures nih.gov.
Data on the effect of this compound on Flaviviridae viruses in cell culture:
| Virus (Family: Flaviviridae) | Cell Type | This compound Concentration | Effect on Viral Replication | Key Finding | Source |
| West Nile Virus (WNV) | HEK293 | 20 μM | Reduced viral RNA levels | Significant inhibition compared to control. nih.gov | nih.gov |
| Dengue Virus 2 (DV2) | THP-1 | Not specified | Suppressed RNA levels | Potency to drive IRF3 activation and suppress DV2 RNA. medchemexpress.com | medchemexpress.com |
| Dengue Virus 2 (DV2) | Huh7 | 1-5 μM (Eff. conc.) | Antiviral activity | Concentration-dependent broad-spectrum activity. | |
| Hepatitis C Virus (HCV) | Huh7 | 20 μM | Suppressed RNA levels | Suppressed HCV RNA levels. nih.gov | nih.gov |
| Hepatitis C Virus (HCV) | Not specified | Not specified | Antiviral activity | Exhibits activity against HCV. medchemexpress.comcenmed.commedchemexpress.com | medchemexpress.comcenmed.commedchemexpress.com |
Dengue Virus (DENV/DV2) Replication Modulation by this compound
Filoviridae Family: Ebola Virus (EBOV) Inhibition by this compound in In Vitro Models
This compound has shown antiviral activity against Ebola Virus (EBOV) strain Zaire in in vitro models medchemexpress.comcaymanchem.comprobechem.comcenmed.com. In human umbilical vein endothelial cells (HUVECs) pretreated with this compound, a decrease in the number of infectious EBOV particles in the cell culture supernatant was observed nih.gov.
Data on the effect of this compound on Ebola Virus in cell culture:
| Virus (Family: Filoviridae) | Cell Type | This compound Concentration | Effect on Viral Replication | Key Finding | Source |
| Ebola Virus (EBOV) | HUVECs | 1 μM and 5 μM | Decreased infectious particles | Reduced number of infectious virus particles in supernatant. nih.gov | nih.gov |
| Ebola Virus (EBOV) | Not specified | 1-5 μM (Eff. conc.) | Broad-spectrum antiviral activity | Exhibits concentration-dependent broad-spectrum antiviral activity. caymanchem.com | caymanchem.com |
Orthomyxoviridae Family: Influenza A Virus (IAV) Replication Control by this compound
This compound exhibits activity against Influenza A Virus (IAV) medchemexpress.comprobechem.comcenmed.com. It has demonstrated the ability to control IAV replication in preclinical models medchemexpress.comcaymanchem.com. Specifically, this compound shows concentration-dependent broad-spectrum antiviral activity against IAV caymanchem.com.
Data on the effect of this compound on Influenza A Virus in cell culture:
| Virus (Family: Orthomyxoviridae) | Cell Type | This compound Concentration | Effect on Viral Replication | Key Finding | Source |
| Influenza A Virus (IAV) | Not specified | Not specified | Antiviral activity | Exhibits activity against Influenza A. medchemexpress.comprobechem.comcenmed.com | medchemexpress.comprobechem.comcenmed.com |
| Influenza A Virus (IAV H3N2) | HEK293 | 1-5 μM (Eff. conc.) | Broad-spectrum antiviral activity | Exhibits concentration-dependent broad-spectrum antiviral activity. caymanchem.com | caymanchem.com |
This compound is a chemical compound that has demonstrated broad-spectrum antiviral activity in preclinical research models. It is characterized as a small molecule agonist of the RIG-I-like receptor (RLR) pathway, which plays a crucial role in the host innate immune response to viral infections. medchemexpress.comcaymanchem.comprobechem.commedchemexpress.comsigmaaldrich.com this compound functions by targeting factors at or above the level of mitochondrial antiviral signaling protein (MAVS) in the RLR pathway, leading to the activation of interferon regulatory factor 3 (IRF3). caymanchem.comprobechem.comsigmaaldrich.com This activation subsequently induces the expression of innate immune genes, contributing to its antiviral efficacy. medchemexpress.comcaymanchem.commedchemexpress.comsigmaaldrich.com
This compound has shown activity against a range of RNA viruses across several families in cell culture studies. medchemexpress.comcaymanchem.comprobechem.commedchemexpress.comsigmaaldrich.combiocompare.comnih.gov Its broad-spectrum activity is attributed to its mechanism of enhancing the host's innate immune response. nih.gov
Arenaviridae Family: Lassa Virus (LASV) Antiviral Effects of this compound
This compound has demonstrated antiviral activity against Lassa virus (LASV), a member of the Arenaviridae family. medchemexpress.comcaymanchem.comprobechem.commedchemexpress.comsigmaaldrich.combiocompare.comnih.gov Studies in human umbilical vein endothelial cells (HUVECs) infected with LASV showed that treatment with this compound at concentrations of 1 μM and 5 μM for 22 hours before infection, and continued presence during and after infection, resulted in a decrease in infectious virus particles. nih.gov
| Virus | Family | Cell Type | This compound Concentration | Effect on Infectious Particles | Citation |
|---|---|---|---|---|---|
| LASV | Arenaviridae | HUVECs | 1 μM, 5 μM | Decreased | nih.gov |
Paramyxoviridae Family: Nipah Virus (NiV) and Respiratory Syncytial Virus (RSV) Responses to this compound
This compound exhibits inhibitory effects against Nipah virus (NiV) and Respiratory Syncytial Virus (RSV), both belonging to the Paramyxoviridae family. medchemexpress.comcaymanchem.comprobechem.commedchemexpress.comsigmaaldrich.combiocompare.comnih.gov In HUVECs infected with NiV, this compound treatment at 1 μM and 5 μM reduced the number of infectious virus particles. nih.gov For RSV, studies in HeLa cells infected with the A2 strain showed that this compound, along with related compounds, led to a decrease in the production of infectious virus particles in the supernatant collected at 48 hours post-infection. nih.gov Specifically, a 1-log-unit decrease in infectious RSV particles was observed. nih.gov
| Virus | Family | Cell Type | This compound Concentration | Effect on Infectious Particles | Citation |
|---|---|---|---|---|---|
| NiV | Paramyxoviridae | HUVECs | 1 μM, 5 μM | Decreased | nih.gov |
| RSV | Paramyxoviridae | HeLa | Tested concentrations | ~1-log-unit decrease | nih.gov |
Comparative Antiviral Potency of this compound within the Hydroxyquinoline Family
This compound is a derivative of the hydroxyquinoline family of compounds, which have been found to possess broad-spectrum antiviral activity by selectively activating IRF3 to promote the cellular interferon response. nih.govnih.gov this compound, along with KIN1400 and KIN1409, are examples of such compounds. nih.gov Structural analogs of KIN1400 were designed to potentially increase drug potency. nih.gov this compound and KIN1409 were found to be highly comparable to the parental compound KIN1400 in their ability to induce innate immune system and inflammatory response-related genes, supporting their similar signaling profiles. nih.gov Genomics analysis comparing KIN1400, this compound, and KIN1409 treatment in PMA-differentiated THP-1 cells showed that this compound and KIN1409 activate similar antiviral gene signatures as KIN1400. nih.govresearchgate.net
Impact of this compound on Viral RNA Load and Infectious Particle Production
This compound's mechanism of action involves the activation of the RLR pathway, leading to the induction of innate immune genes that suppress virus infection and spread. medchemexpress.comcaymanchem.commedchemexpress.comsigmaaldrich.comnih.govresearchgate.net Studies have shown that administration of this compound can significantly decrease the viral RNA load in cultured cells infected with various RNA viruses. medchemexpress.comnih.gov Concomitantly, this reduction in viral RNA load is associated with the suppression of infectious virus particle production. nih.gov For instance, this compound has been shown to suppress dengue virus 2 RNA levels. medchemexpress.commedchemexpress.com The reduction in viral RNA load and infectious particle production is a key indicator of this compound's antiviral efficacy. nih.govlongdom.orgbiorxiv.org
Cellular and Subcellular Effects of Kin1408
Modulation of Cellular Cytokine and Chemokine Expression Profiles
Activation of the RLR pathway by KIN1408 induces the expression of various innate immune genes uni.lurakliga.huc19early.orgcenmed.com. Studies have shown that in PMA-differentiated THP-1 cells, this compound promotes the expression of key genes including MDA5, RIG-I, Mx1, IRF7, and IFIT1 uni.luc19early.orgcenmed.com. Research on KIN1400, a related hydroxyquinoline derivative, demonstrated a dose-dependent induction of RIG-I, IFIT1, and Mx1 expression, alongside the upregulation of IFIT2, IFITM1, and OAS3. The KIN1400 family of compounds, which includes this compound, is known to induce the expression of cytokines, chemokines, and innate immune effector genes that contribute to the suppression of viral infection and spread. However, it has been noted that KIN1400 treatment resulted in minimal to no induction of IFN-β, type III IFN (IFN-λ2/3), or the pro-inflammatory cytokine interleukin-6 (IL-6) compared to control conditions. In a specific context investigating macrophage polarization, it was observed that combinations including this compound led to cellular toxicity and did not induce CXCL9 expression.
The innate immune genes induced by this compound and related compounds are summarized in the table below:
| Gene Name | Function | Observed in Cell Type(s) | Reference(s) |
| MDA5 | RNA sensor, RLR pathway component | THP-1 | uni.luc19early.orgcenmed.com |
| RIG-I | RNA sensor, RLR pathway component | THP-1 | uni.luc19early.orgcenmed.com |
| Mx1 | Interferon-induced antiviral protein | THP-1 | uni.luc19early.orgcenmed.com |
| IRF7 | Transcription factor for type I interferons | THP-1 | uni.luc19early.orgcenmed.com |
| IFIT1 | Interferon-induced antiviral protein | THP-1 | uni.luc19early.orgcenmed.com |
| IFIT2 | Interferon-induced antiviral protein | Not specified (related to KIN1400) | |
| IFITM1 | Interferon-induced antiviral protein | Not specified (related to KIN1400) | |
| OAS3 | Interferon-induced antiviral enzyme | Not specified (related to KIN1400) |
Induction of RIG-I-like Receptor-induced IRF3-mediated Pathway of Apoptosis (RIPA)
This compound functions as an agonist of the RLR pathway uni.lurakliga.hunih.govc19early.orgcenmed.com. Activation of RLRs can trigger a distinct antiviral pathway known as the RIG-I-like receptor-induced IRF3 mediated pathway of apoptosis (RIPA). This pathway involves the activation of IRF3, which subsequently translocates not only to the nucleus to drive gene transcription but also to the mitochondria, where it plays a role in initiating apoptosis. This compound has demonstrated the potency to drive this activation of IRF3 uni.lu.
Caspase 3-mediated Apoptosis in Specific Cell Types
Activation of MAVS signaling, whether through Zika virus infection or treatment with this compound, has been reported to induce caspase 3-mediated apoptosis specifically in human neuroepithelial stem (NES) cells rakliga.huc19early.org. This compound has been shown to increase cell death mediated by CASP3 nih.gov. Caspase-3 is a critical protease that becomes activated during the early stages of apoptosis and is involved in the proteolytic cleavage of numerous cellular proteins, playing a key role in the dismantling of the cell.
pTBK1 Mitochondrial Relocalization in Response to this compound
A notable subcellular effect of this compound is its influence on the localization of phosphorylated TANK-binding kinase 1 (pTBK1). MAVS signaling activation induced by either Zika virus infection or this compound treatment has been reported to result in the relocalization of pTBK1 to the mitochondria in human neuroepithelial stem (NES) cells rakliga.huc19early.org. Furthermore, this compound has been shown to induce the relocalization of pTBK1 from centrosomes to mitochondria nih.gov.
Research Methodologies and Experimental Design in Kin1408 Studies
In Vitro Cell Culture Models
In vitro cell culture models are fundamental to understanding the cellular mechanisms and antiviral effects of KIN1408. These models allow for controlled experiments to assess the compound's impact on host cells and viral replication.
Cell Lines Utilized
Several cell lines have been utilized in this compound research to investigate its effects in different cellular contexts. A frequently used cell line is the human monocytic cell line THP-1 nih.govarctomsci.com. THP-1 cells are a widely accepted model for studying immune responses, monocyte and macrophage function, and the effects of various substances protocols.io. Other cell lines mentioned in the context of related research on RLR agonists and antiviral compounds include Huh7 and HEK293 cells, although their specific use with this compound in the retrieved data is less prominent than THP-1 cells nih.gov. HUVECs (Human Umbilical Vein Endothelial Cells) have also been used in infection studies involving this compound to evaluate its antiviral activity against viruses like Ebola virus (EBOV), Nipah virus (NiV), and Lassa virus (LASV) nih.gov.
Here is a table summarizing the cell lines mentioned in the context of this compound and related RLR agonist research:
| Cell Line | Type | Primary Use Context in Research |
| THP-1 | Human Monocytic | Immune response, Macrophage function, this compound studies nih.govarctomsci.comprotocols.io |
| Huh7 | Human Hepatocellular Carcinoma | Antiviral studies (HCV) nih.gov |
| HEK293 | Human Embryonic Kidney | Antiviral studies (WNV) nih.gov |
| HUVECs | Human Umbilical Vein Endothelial | Antiviral studies (EBOV, NiV, LASV) nih.gov |
Differentiation Protocols for Cellular Models
To better model the behavior of mature immune cells like macrophages, differentiation protocols are often applied to monocytic cell lines such as THP-1. Phorbol (B1677699) 12-myristate 13-acetate (PMA) is a commonly used agent for inducing the differentiation of THP-1 cells into macrophage-like cells protocols.ioresearchgate.netplos.orgnanopartikel.info. This differentiation process causes the normally floating THP-1 monocytes to become adherent and develop macrophage-like morphology and functions protocols.ionanopartikel.info.
In studies involving this compound, PMA-differentiated THP-1 cells have been utilized to assess the compound's ability to induce innate immune gene expression nih.govresearchgate.net. Differentiation protocols can vary, with some studies using PMA for a specific duration (e.g., 30 hours or 3 days) followed by a resting period without PMA to enhance differentiation towards a phenotype more closely resembling monocyte-derived macrophages plos.orgnanopartikel.infonih.gov. For instance, one protocol involved differentiating THP-1 cells with 40 nM PMA for 30 hours before treatment with compounds like this compound nih.gov. Another approach used 200 nM PMA for three days nanopartikel.info. These differentiated cells provide a more relevant model for studying the immunomodulatory effects of this compound.
Molecular and Genomic Analysis Techniques
To understand the impact of this compound at the molecular level, various techniques are employed to analyze gene expression and identify affected pathways.
Quantitative Reverse Transcription PCR (RT-qPCR) for Gene Expression Analysis
Quantitative Reverse Transcription PCR (RT-qPCR) is a widely used and sensitive technique for quantifying gene expression levels thermofisher.commdpi.com. In this compound research, RT-qPCR has been used to validate the results obtained from gene expression profiling methods like microarray analysis and to confirm the induction of specific innate immune genes nih.gov. This technique allows for the precise measurement of mRNA levels of target genes in cells treated with this compound compared to control groups. For example, RT-qPCR was used to confirm that KIN1400 (a related compound) treatment induced the expression of RIG-I (DDX58), IFIT1, and Mx1 in a dose-dependent fashion nih.gov. This compound has also been shown to induce the expression of innate immune genes such as MDA5, RIG-I, Mx1, IRF7, and IFIT1 in THP-1 cells, as assessed by gene expression analysis which often includes RT-qPCR arctomsci.commedchemexpress.com.
Microarray Analysis and RNA Sequencing for Transcriptional Profiling
Microarray analysis and RNA sequencing (RNA-Seq) are powerful techniques used for genome-wide transcriptional profiling, allowing researchers to assess the expression levels of thousands of genes simultaneously researchgate.netplos.orgjci.org. Microarray analysis has been employed in this compound studies to gain a comprehensive view of the gene expression profiles induced by the compound nih.govresearchgate.netnih.govmedchemexpress.comnih.gov. This method involves hybridizing labeled RNA from treated and control cells to arrays containing probes for a large number of genes.
Studies comparing this compound to its parent compound KIN1400 and another analog, KIN1409, used microarray analysis to evaluate their respective gene expression profiles in macrophage-like THP-1 cells nih.govresearchgate.netnih.govnih.gov. Cells were treated with different concentrations of the compounds, and total cellular RNA was collected for microarray analysis nih.govnih.gov. Differential gene expression was typically defined by a significant fold change in expression and a statistically significant p-value compared to controls researchgate.netnih.gov. The microarray data from these studies are often made publicly available through databases like Gene Expression Omnibus (GEO), with accession numbers provided for researchers to access the raw data researchgate.netnih.govmedchemexpress.com. For instance, the microarray data comparing KIN1400, this compound, and KIN1409 treatments in PMA-differentiated THP-1 cells are accessible through GEO series accession number GSE74047 nih.govnih.gov.
While the primary focus in the provided context is on microarray analysis for genome-wide expression profiling of this compound, RNA sequencing is another advanced technique for transcriptional analysis that provides more detailed information about gene expression, including the detection of novel transcripts and splice variants jci.org. Although not explicitly detailed for this compound studies in the provided text, RNA-Seq is a common method in modern genomics research for comprehensive transcriptional profiling and is mentioned in the broader context of such analyses jci.org.
Research Findings from Transcriptional Profiling:
Microarray analysis revealed that this compound, along with KIN1400 and KIN1409, induced a selective gene expression profile nih.gov. Transcriptional analysis showed that this compound induced innate immune gene expression, comparable to the parent compound KIN1400 nih.govnih.gov. Specifically, this compound induced the expression of genes like Mx1, RIG-I (DDX58), IFIT1, IFIT2, and IFITM1 nih.gov. Compared to KIN1400, this compound also induced weak but detectable expression of IFN-β and IFN-λ2/3 nih.gov. Transcriptional analysis of the hydroxyquinoline family of compounds, including this compound, demonstrated activation of IRF signaling and promotion of cellular antiviral responses nih.gov.
Here is a table summarizing some of the genes shown to be induced by this compound treatment:
| Gene Symbol | Gene Name |
| Mx1 | Myxovirus resistance protein 1 |
| RIG-I (DDX58) | Retinoic acid-inducible gene I |
| IFIT1 | Interferon-induced protein with tetratricopeptide repeats 1 |
| IFIT2 | Interferon-induced protein with tetratricopeptide repeats 2 |
| IFITM1 | Interferon-induced transmembrane protein 1 |
| MDA5 | Melanoma differentiation-associated protein 5 |
| IRF7 | Interferon regulatory factor 7 |
| IFN-β | Interferon beta |
| IFN-λ2/3 | Interferon lambda 2/3 |
Bioinformatic Approaches for Gene Ontology and Pathway Enrichment
Bioinformatic approaches are essential for interpreting the large datasets generated by microarray and RNA sequencing experiments. These methods help to identify the biological functions, processes, and pathways that are significantly affected by this compound treatment researchgate.netresearchgate.netcancer.govqiagen.com. Gene Ontology (GO) analysis is a common bioinformatic method used to classify genes based on their associated biological processes, molecular functions, and cellular components researchgate.netresearchgate.netcancer.gov. Pathway enrichment analysis helps to identify biological pathways (e.g., signaling cascades) that are statistically overrepresented in the set of differentially expressed genes researchgate.netresearchgate.netcancer.govqiagen.com.
In this compound studies, bioinformatic analysis, including GO enrichment, has been applied to the differentially expressed genes identified by microarray analysis researchgate.netresearchgate.net. This helps to understand the biological context of the transcriptional changes induced by this compound and to identify the key pathways involved in its mechanism of action, such as the RLR pathway and interferon signaling nih.govresearchgate.netnih.govresearchgate.net. Tools and databases like DAVID (Database for Annotation, Visualization and Integrated Discovery) and Enrichr are commonly used for these types of bioinformatic analyses nih.govcancer.gov. These tools facilitate the extraction of biological meaning from large gene lists, aiding in the interpretation of how this compound modulates cellular responses nih.govcancer.gov. For example, gene clusters identified by hierarchical clustering of microarray data can be classified by the most highly enriched gene ontology biological processes researchgate.netresearchgate.net. Pathway analysis can also identify genes mapping to specific signaling cascades, such as the Reactome interferon alpha/beta signaling pathway researchgate.net.
Genetic Perturbation and Pathway Dissection Studies
Genetic perturbation techniques are fundamental in dissecting the specific signaling pathways activated or modulated by compounds like this compound. By altering the expression or function of key components within a pathway, researchers can determine the necessity and sufficiency of these components for the compound's activity. Given that this compound is described as an RLR pathway agonist that drives IRF3 activation cenmed.com, genetic perturbation studies targeting this pathway are highly relevant.
Knockdown of Key Signaling Adaptors (e.g., MAVS)
Mitochondrial antiviral-signaling protein (MAVS) is a critical adaptor protein downstream of RLRs like RIG-I and MDA5. Upon viral RNA sensing by RLRs, MAVS is activated, leading to downstream signaling that culminates in the production of type I interferons and other antiviral molecules. Knockdown of MAVS expression, typically using techniques such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), is a common method to assess the dependence of a compound's activity on the RLR-MAVS axis. If the antiviral or pathway-activating effects of this compound are significantly reduced upon MAVS knockdown, it provides strong evidence that KAVS is essential for this compound's mechanism of action. While the search results indicate this compound acts via the RLR pathway cenmed.com, specific data from MAVS knockdown experiments in this compound studies were not detailed in the provided snippets.
Dominant-Negative Expression of Transcription Factors (e.g., IRF3ΔN)
Interferon regulatory factor 3 (IRF3) is a key transcription factor activated by the RLR-MAVS pathway. Upon activation, IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other interferon-stimulated genes. This compound has been shown to drive IRF3 activation cenmed.com. Expressing a dominant-negative form of IRF3, such as IRF3ΔN (which lacks the N-terminal activation domain but can still dimerize or interact with other proteins), can block the activity of endogenous IRF3. If the effects of this compound, such as the induction of innate immune genes or antiviral activity, are inhibited by the expression of dominant-negative IRF3, it confirms that IRF3 activation is a crucial step in this compound's mechanism. The search results mention this compound's ability to drive IRF3 activation cenmed.com, suggesting that experiments involving IRF3 modulation are relevant to its study, though specific data using a dominant-negative approach for this compound were not provided.
Viral Assays for Efficacy Determination
Directly measuring the impact of a compound on viral replication is essential for determining its antiviral efficacy. Various viral assays are employed to quantify infectious virus particles or viral genetic material in the presence and absence of the compound. This compound has demonstrated activity against a range of viruses cenmed.com, indicating that such assays were critical in its evaluation.
Measurement of Intracellular and Extracellular Viral RNA Load
Quantifying viral RNA levels provides a measure of viral replication within cells (intracellular) and the release of viral genetic material into the surrounding environment (extracellular). Techniques such as quantitative reverse transcription PCR (RT-qPCR) are commonly used for this purpose. By measuring viral RNA load in samples from this compound-treated cells or organisms and comparing them to controls, researchers can assess the compound's ability to inhibit viral genome replication and dissemination. The search results indicate that this compound can suppress dengue virus 2 RNA levels cenmed.com, directly implying the use of methods to measure viral RNA load in studies of this compound. However, detailed protocols or specific quantitative data from these measurements in the context of this compound studies were not available in the provided snippets.
Comparative Studies and Kin1408 Analogs
Relationship to KIN1400 and KIN1409 Derivatives
KIN1408 is structurally related to KIN1400 and KIN1409, belonging to the hydroxyquinoline family of compounds nih.govnih.gov. KIN1400 is identified as the parent compound, with this compound and KIN1409 being derivatives nih.gov. These derivatives were developed through medicinal chemistry efforts aimed at improving properties such as solubility while retaining the core biological activity nih.gov. This compound and KIN1409 have been shown to retain potency similar to that of the parental KIN1400 nih.gov. The KIN1400 family of compounds, including this compound and KIN1409, share an aminothiazole core with variations in side chain substitutions.
Comparison of Transcriptional Signatures with Other RLR Agonists
Transcriptional profiling has been employed to compare the gene expression patterns induced by this compound, KIN1400, and KIN1409 with those of other RLR agonists and immune stimuli. Studies using microarray analysis in PMA-differentiated THP-1 cells treated with KIN1400, this compound, and KIN1409 at various concentrations (10, 2.5, and 0.625 μM) revealed that these three compounds induce very similar patterns of gene induction across their tested dose ranges nih.gov. Two-dimensional principal-component analysis further demonstrated that the expression profiles achieved with the KIN1400 family of compounds clustered together at each dose, indicating highly comparable patterns nih.gov.
Specifically, this compound and KIN1409 were found to activate the same antiviral gene signatures as the parental compound, KIN1400 nih.gov. These compounds induce the expression of innate immune genes such as RIG-I (DDX58), MDA5, IFIT1, and Mx1 nih.gov. While they induce innate immune gene expression, the KIN1400 family of compounds induce little expression of type I and III IFNs, suggesting a transcriptional activity distinct from that induced by IFN treatment alone or by RLR agonist RNA, which typically potently induces type I IFN expression nih.gov.
Distinguishing this compound's Mechanism from Other Immune Modulators
This compound functions as an agonist of the RLR pathway, leading to the activation of Interferon Regulatory Factor 3 (IRF3) nih.govwikipedia.org. This activation drives the expression of innate immunity genes and promotes the nuclear translocation of IRF3 by targeting MAVS (Mitochondrial Antiviral Signaling Protein) or its upstream factors. The mechanism involves the activation of IRF3 through a MAVS-dependent axis.
Future Directions and Conceptual Implications for Antiviral Research
Q & A
Q. What is the molecular mechanism by which KIN1408 activates the IRF3 pathway in antiviral responses?
this compound targets the RIG-I-like receptor (RLR) signaling pathway at or above the level of mitochondrial antiviral-signaling protein (MAVS), triggering IRF3 phosphorylation and nuclear translocation. This activation induces transcription of innate immune genes (e.g., interferons) and apoptosis in infected cells. Experimental validation includes measuring IRF3 nuclear translocation via immunofluorescence (ECmax = 5 μM in Huh7 cells) and MAVS-dependent gene expression assays .
Q. What standard experimental protocols are recommended for assessing this compound’s antiviral activity in vitro?
- Cell lines : Use Huh7 (hepatocellular carcinoma), HEK293 (embryonic kidney), THP-1 (monocytic), or primary HUVECs (endothelial cells) for viral infection models.
- Treatment : Apply this compound at 1–20 μM for 20–36 hours, depending on cell viability and viral replication kinetics.
- Assays : Quantify viral load via plaque assays, RT-qPCR, or immunofluorescence. Confirm IRF3 activation via Western blot or luciferase reporter systems .
Q. How does this compound’s chemical structure influence its solubility and bioavailability in cell-based studies?
this compound’s structure (C23H25F2N6O2S) includes a quinolinol core and difluoromethoxy groups, contributing to moderate solubility in DMSO (30 mg/mL). For cell culture, dissolve in DMSO and dilute in media to avoid cytotoxicity (>50 μM in Huh7 cells). Storage at 2–8°C preserves stability .
Q. Which viruses have been tested with this compound, and what efficacy thresholds are reported?
this compound shows broad-spectrum activity against dengue virus (DV2), influenza A (H3N2), respiratory syncytial virus (RSV), Ebola (EBOV), Nipah (NiV), and Lassa (LASV) at 1–5 μM. Efficacy is measured by reduced viral titers (e.g., 2-log reduction in EBOV) and IRF3-dependent gene induction .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s antiviral efficacy across different cell lines or viral strains?
Discrepancies may arise from variations in MAVS expression, cell-specific IRF3 activation thresholds, or viral evasion mechanisms. To address this:
- Control experiments : Compare MAVS-knockout vs. wild-type cells.
- Dose-response curves : Establish EC50 values for each virus-cell pair.
- Transcriptomics : Use single-cell RNA-seq to identify host factors modulating this compound’s effects, as demonstrated in neuroepithelial stem (NES) cells .
Q. What methodologies are optimal for quantifying this compound-induced apoptosis in infected versus uninfected cells?
- Flow cytometry : Use Annexin V/PI staining to distinguish apoptotic cells.
- Caspase-3 activation : Monitor cleavage via Western blot (e.g., caspase-3 activation in ZIKV-infected NES cells).
- Time-lapse imaging : Track mitochondrial relocalization of phosphorylated TBK1, a hallmark of MAVS-mediated apoptosis .
Q. How can researchers integrate this compound’s mechanistic data with existing literature on RLR pathway modulators?
- Comparative analysis : Use systematic reviews to contrast this compound with other MAVS agonists (e.g., poly(I:C)) in terms of IRF3 activation kinetics and off-target effects.
- Meta-analysis : Aggregate dose-response data from published studies (e.g., IRF3 nuclear translocation EC50 values) to identify consensus pathways .
Q. What strategies improve this compound’s stability in long-term in vivo studies?
- Formulation : Encapsulate in lipid nanoparticles to enhance plasma half-life.
- Pharmacokinetics : Monitor serum concentrations via LC-MS/MS and adjust dosing regimens to maintain therapeutic levels (1–5 μM).
- Toxicity screens : Assess liver and kidney function in murine models, as high doses (>20 μM) may induce cytotoxicity .
Q. How should researchers design experiments to evaluate this compound’s synergy with existing antiviral therapies?
Q. What computational tools can predict this compound’s off-target effects or resistance mutations?
- Molecular docking : Simulate this compound binding to MAVS or IRF3 using AutoDock Vina.
- Machine learning : Train models on antiviral compound libraries to predict resistance hotspots (e.g., mutations in viral NS5 proteins).
- Network pharmacology : Map this compound’s interaction partners via STRING or BioGRID databases .
Methodological Guidelines
- Data Reproducibility : Follow protocols from , including detailed experimental sections in manuscripts and depositing raw data in repositories like Zenodo.
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
- Conflict Resolution : Use contradiction analysis frameworks () to reconcile divergent results, such as cell-specific variability in IRF3 activation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
